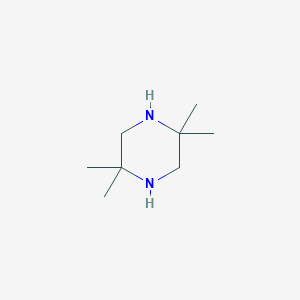

2,2,5,5-Tetramethylpiperazine

Descripción

Significance of Piperazines in Contemporary Chemical Research

The piperazine (B1678402) scaffold holds a prominent position in modern chemical research, particularly in the field of medicinal chemistry. It is a common structural component in a wide array of biologically active compounds and is present in numerous approved drugs. bohrium.comacs.orgmdpi.comnih.govresearchgate.net The versatility of the piperazine ring allows for structural modifications at its nitrogen atoms, enabling the synthesis of diverse derivatives with a broad spectrum of pharmacological activities. bohrium.comthieme-connect.comijbpas.com These modifications can enhance properties such as water solubility and oral bioavailability. bohrium.com The piperazine moiety is a key feature in several well-known pharmaceuticals, highlighting its importance in drug discovery and development. mdpi.comresearchgate.net

Overview of Tetrasubstituted Piperazine Architectures

Tetrasubstituted piperazines are derivatives of the piperazine ring where four hydrogen atoms have been replaced by other chemical groups. These substitutions can occur at the nitrogen or carbon atoms of the ring, leading to a vast number of possible structures with diverse three-dimensional arrangements. The development of synthetic methods to create these complex molecules is an active area of research. beilstein-archives.orgnih.govrsc.orgnih.gov The stereochemistry of tetrasubstituted piperazines is a crucial aspect, as different stereoisomers can exhibit distinct biological activities. beilstein-archives.org Researchers have developed various strategies to control the stereochemical outcome of these syntheses, aiming to produce enantiomerically pure compounds. beilstein-archives.orgrsc.org

Historical Context of 2,2,5,5-Tetramethylpiperazine Research and Early Contributions

The study of piperazine and its derivatives dates back to the early 20th century. ijbpas.com While specific early research milestones for this compound are not extensively detailed in readily available literature, its synthesis is related to the broader exploration of alkyl-substituted piperazines. One reported synthesis involves the reaction of 2-amino-2-methyl-1-propanol (B13486) with hydrogen and a Raney nickel catalyst. dss.go.th This type of reaction, involving the alkylation of amines with alcohols, has been a subject of study for many years. dss.go.th The characterization of such compounds has been advanced by spectroscopic techniques like Nuclear Magnetic Resonance (NMR), which have been instrumental in determining the conformation of substituted piperazines. researchgate.netd-nb.info

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18N2 | nih.gov |

| Molecular Weight | 142.24 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5434-90-2 | nih.gov |

| Canonical SMILES | CC1(CNC(CN1)(C)C)C | nih.gov |

| InChI | InChI=1S/C8H18N2/c1-7(2)5-10-8(3,4)6-9-7/h9-10H,5-6H2,1-4H3 | nih.gov |

| InChIKey | QOBFZPNAUHORDW-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,5,5-tetramethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)5-10-8(3,4)6-9-7/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBFZPNAUHORDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CN1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280026 | |

| Record name | 2,2,5,5-tetramethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-90-2 | |

| Record name | 2,2,5,5-Tetramethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5434-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-tetramethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Studies of 2,2,5,5 Tetramethylpiperazine and Its Derivatives

Alkylation and Quaternization Processes

The addition of alkyl groups to the nitrogen atoms of the 2,2,5,5-tetramethylpiperazine ring is a foundational process for creating more complex derivatives. However, the success of these reactions is heavily dictated by the steric environment of the nitrogen atoms.

N-Methylation Reactions Leading to Hexamethylpiperazine Derivatives

The synthesis of N,N'-dimethyl-2,2,5,5-tetramethylpiperazine, also known as hexamethylpiperazine, involves the introduction of methyl groups to both nitrogen atoms of the parent ring. While specific literature detailing this exact transformation is sparse, the principles of N-alkylation of hindered secondary amines are well-established. Methods such as exhaustive methylation using an excess of a methylating agent like methyl iodide are commonly employed. wikipedia.orgbyjus.com This process first yields a quaternary ammonium (B1175870) salt, which is then typically treated with a base to furnish the tertiary amine. byjus.com

Another classical method that could be applied is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to methylate amines. This reductive amination pathway is often effective for sterically hindered amines. However, the significant steric bulk of the four methyl groups on the this compound ring would be expected to reduce the reaction rate and efficiency compared to less substituted piperazines.

Influence of Steric Bulk on Quaternization Efficiency and Limitations with 1,4-Substituted Piperazines

Quaternization involves the further alkylation of the tertiary nitrogen atoms in a 1,4-disubstituted piperazine (B1678402) to form a quaternary ammonium salt. In the case of derivatives of this compound, this process is severely hampered by steric hindrance. The four existing methyl groups on the ring, combined with the two substituents already on the nitrogen atoms (e.g., in hexamethylpiperazine), create a highly crowded environment.

This steric congestion makes it difficult for an alkylating agent to approach the nitrogen's lone pair of electrons to form a new carbon-nitrogen bond. The transition state for this SN2 reaction is high in energy due to non-bonded interactions (steric strain) between the incoming alkyl group, the substituents on the nitrogen, and the methyl groups on the piperazine ring. wikipedia.org Consequently, the efficiency of quaternization is dramatically reduced, often requiring harsh reaction conditions or failing to proceed altogether. This steric limitation is a critical factor in the synthetic utility of this piperazine scaffold, restricting the formation of poly-alkylated cationic derivatives.

Investigations into Intramolecular Bridging

Creating a covalent bridge between the two nitrogen atoms of the piperazine ring can impart conformational rigidity, a desirable trait in the design of various functional molecules. nih.gov However, such transformations are challenging with the this compound core.

Pyrolysis-Induced Ethylene (B1197577) Bridge Formation and Associated Low Yields

One theoretical route to forming an ethylene bridge between the nitrogen atoms involves the pyrolysis of a specific quaternary ammonium salt. This process is conceptually based on the Hofmann elimination reaction. wikipedia.orgallen.in The required precursor would be the diquaternary salt of N,N'-dimethyl-2,2,5,5-tetramethylpiperazine (e.g., 1,1,4,4,6,6,9,9-octamethyl-1,4-diazoniabicyclo[4.2.2]decane dihydroxide), which itself is difficult to synthesize due to the aforementioned steric hindrance.

If formed, this diquaternary hydroxide (B78521) salt could, upon heating, undergo a double Hofmann elimination. In this complex reaction, a hydroxide ion would abstract a proton from one of the N-methyl groups, leading to the cleavage of a C-N bond and the formation of an alkene. A subsequent intramolecular reaction could theoretically form an ethylene bridge, releasing trimethylamine (B31210) as a byproduct. However, such reactions are known to be low-yielding. Competing side reactions, including simple elimination to form various acyclic products and decomposition, would predominate, making the isolation of the desired bridged compound exceptionally difficult. chemistrysteps.comvedantu.com

Unsuccessful Attempts at Bridging with Specific Ester-Substituted Chains

Attempts to form intramolecular bridges using flexible chains containing functional groups like esters have also faced significant challenges. For a successful cyclization, the reactive ends of the N,N'-disubstituted chains must be able to approach each other in a suitable orientation.

Research on related piperazine-2,6-dione (B107378) systems has shown that attempts to create a bridge using a short acetate (B1210297) side chain can be unsuccessful. umich.edu The low yields were attributed to the short length of the two-carbon chain, which could not easily span the distance to reach the reactive enolate on the opposite side of the ring. umich.edu This principle applies directly to the this compound scaffold. The rigid, chair-like conformation of the piperazine ring, coupled with the steric bulk of the methyl groups, can prevent an ester-substituted chain from adopting the necessary conformation for intramolecular cyclization. The geometric constraints are simply too high for the reactive termini to achieve the required proximity, leading to failed bridging attempts.

Reactivity of Related Diketopiperazine Scaffolds: Mechanistic Insights and Transformations

In contrast to the sterically hindered this compound, the 2,5-diketopiperazine (DKP) scaffold, a cyclic dipeptide, exhibits a wider range of reactivity due to its different structural and electronic properties. DKPs are prevalent in nature and their chemistry is of significant interest.

The reactivity of DKPs can be enhanced by N-acylation, for example, with a tert-butyloxycarbonyl (Boc) group. The electrophilicity of the endocyclic amide carbonyl groups in these N-Boc-DKPs is increased, making them more susceptible to nucleophilic attack. This activation facilitates regioselective ring-opening reactions, which can be controlled by experimental conditions to yield either Boc-amino acid derivatives or novel dipeptides. byjus.com

DKP formation is also a well-known and often problematic side reaction during the solid-phase peptide synthesis (SPPS) of certain peptide sequences. wikipedia.orgchemistrysteps.com This occurs via an intramolecular cyclization mechanism where the N-terminal amine of a dipeptide-resin intermediate attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as the DKP. This process is particularly facile when proline or glycine (B1666218) are the first or second amino acids in the sequence. nih.govchemistrysteps.com The mechanism involves a nucleophilic attack of the terminal nitrogen on the amide carbonyl between the second and third amino acids, leading to cleavage and formation of the DKP ring. wikipedia.orgallen.in Studies have shown this side reaction can be a major factor in reducing the yield of the desired full-length peptide. wikipedia.org

Table 1: Factors Influencing Diketopiperazine (DKP) Formation in Peptide Synthesis

| Factor | Influence on DKP Formation | Mechanism / Reason | Citation |

|---|---|---|---|

| Amino Acid Sequence | High | Proline or Glycine at position 1 or 2 significantly increases DKP formation. | nih.govchemistrysteps.com |

| Resin Type | Moderate | Wang resins, with ester linkages, are more susceptible to cleavage by DKP formation. | |

| Protecting Groups | Moderate | Sterically bulky N-terminal protecting groups can hinder the necessary conformation for cyclization. | nih.gov |

| Reaction Conditions | High | Basic conditions (e.g., during Fmoc deprotection) promote the nucleophilicity of the N-terminal amine, accelerating the cyclization reaction. |

Transannular Rearrangements and Ring Contractions

Transannular rearrangements and ring contractions are powerful synthetic tools for the generation of novel heterocyclic systems from cyclic precursors. In the context of diketopiperazines, which are cyclic dipeptides, these transformations can lead to the formation of structurally diverse and biologically relevant molecules.

While specific studies detailing the transannular rearrangements and ring contractions of 2,2,5,5-tetramethyl-2,5-diketopiperazine are not extensively documented in publicly available literature, the general principles of such reactions in related 2,5-diketopiperazine systems are well-established. These reactions often proceed through the formation of a bicyclic intermediate, followed by a ring-opening step that results in a smaller ring system. The steric hindrance imposed by the tetramethyl substitution in the target molecule would be expected to play a significant role in the feasibility and outcome of such rearrangements, potentially requiring more forcing reaction conditions or leading to unique product distributions compared to less substituted analogs.

N-Boc Activation and Base-Mediated Rearrangements

The activation of the nitrogen atoms within the piperazine ring is a common strategy to modulate its reactivity. The introduction of an electron-withdrawing group, such as the tert-butoxycarbonyl (Boc) group, on one or both nitrogen atoms of a diketopiperazine can significantly alter the electron density and reactivity of the amide bonds.

In the case of 2,5-diketopiperazines, N-Boc activation is a key step in promoting base-mediated rearrangements. The Boc group enhances the acidity of the α-protons and increases the electrophilicity of the carbonyl carbons. Treatment of N-Boc activated diketopiperazines with a base can lead to the formation of an enolate, which can then participate in intramolecular reactions.

While detailed experimental data for the N-Boc activation and subsequent base-mediated rearrangements of 2,2,5,5-tetramethyl-2,5-diketopiperazine are scarce, it is plausible that such a derivative would undergo rearrangements. However, the steric bulk of the four methyl groups might hinder the approach of the base and influence the conformation of the resulting enolate, thereby affecting the reaction pathway and efficiency.

Stereocontrolled Synthesis of Diverse Heterocyclic Systems from Activated Diketopiperazines

Activated diketopiperazines serve as versatile synthons for the stereocontrolled synthesis of a variety of heterocyclic compounds. The rigid, chiral scaffold of a diketopiperazine derived from amino acids can be exploited to direct the stereochemical outcome of subsequent transformations.

The general strategy involves the activation of the diketopiperazine ring, followed by nucleophilic attack or rearrangement to generate new ring systems with a high degree of stereocontrol. For instance, the ring contraction of activated diketopiperazines can provide access to highly functionalized pyrrolidines and other five-membered heterocycles.

In the context of 2,2,5,5-tetramethyl-2,5-diketopiperazine, which is derived from 2-amino-2-methylpropanoic acid, the resulting diketopiperazine is achiral. However, the principles of using this sterically defined building block for the synthesis of other heterocyclic systems remain valid. Its rigid conformation could be advantageous in directing the regioselectivity of certain reactions, even in the absence of stereocenters.

Hydrogenation of Related Piperazinones

Hydrogenation is a fundamental chemical reaction that involves the addition of hydrogen across double bonds, and in the context of heterocyclic chemistry, it is often used for the reduction of carbonyl groups or the saturation of aromatic rings. The hydrogenation of piperazinones, which are piperazine derivatives containing a ketone functional group, can lead to the corresponding piperazines or piperazinols.

| Catalyst | Typical Substrates | Reaction Conditions |

| Palladium on Carbon (Pd/C) | Aromatic heterocycles, C=C bonds | H₂, various pressures and temperatures |

| Platinum(IV) Oxide (PtO₂) | Carbonyls, aromatic rings | H₂, often at room temperature and atmospheric pressure |

| Raney Nickel | Amides, nitriles, carbonyls | H₂, often at elevated temperature and pressure |

| Rhodium on Alumina (Rh/Al₂O₃) | Aromatic rings | H₂, often at room temperature and low pressure |

The choice of catalyst and reaction conditions would be crucial in achieving the desired transformation of 2,2,5,5-tetramethylpiperazinone while avoiding unwanted side reactions.

Stereochemistry and Conformational Analysis Within the Tetramethylpiperazine Family

Isomeric Considerations and Structural Diversity among Tetramethylpiperazines (e.g., 2,3,5,6-Tetramethylpiperazines)

The structural diversity within the tetramethylpiperazine family is best exemplified by comparing 2,2,5,5-tetramethylpiperazine with its isomers, such as the 2,3,5,6-tetramethylpiperazines. Due to the presence of four methyl groups on non-adjacent carbon atoms, 2,3,5,6-tetramethylpiperazine (B6250904) can exist as multiple stereoisomers. The arrangement of these methyl groups, either above or below the plane of the piperazine (B1678402) ring, gives rise to different geometric isomers (cis and trans).

In contrast, this compound, with its geminal methyl groups, does not possess chiral centers, leading to a simpler stereochemical profile. The piperazine ring in this compound is symmetrically substituted, which influences its conformational preferences. The primary conformational change in this molecule is the chair-boat interconversion of the piperazine ring.

The study of the various isomers of 2,3,5,6-tetramethylpiperazine provides a deeper understanding of the steric and electronic effects that govern the conformational behavior of the piperazine ring. The relative orientations of the methyl groups in these isomers have a significant impact on their physical and chemical properties.

Proton Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the stereochemical assignment of tetramethylpiperazine isomers. The chemical shifts and coupling constants of the protons on the piperazine ring and the methyl groups are highly sensitive to their spatial arrangement.

For instance, in the ¹H NMR spectra of 2,3,5,6-tetramethylpiperazine dihydrochlorides in aqueous solution, the signals for the ring protons and the methyl protons can be analyzed to deduce the relative stereochemistry of the isomers. chemicalbook.com The analysis of these spectra as complex spin systems, such as X₃AA'X'₃, allows for the determination of the configuration of the methyl groups. chemicalbook.com

While the ¹H NMR spectrum of this compound is less complex due to its higher symmetry, it still provides valuable information about the conformational dynamics of the molecule. The chemical shifts of the methylene (B1212753) protons can indicate the preferred conformation of the piperazine ring.

Conformational Preferences of Substituted Piperazines and Their Dinitroso Derivatives

The introduction of substituents on the nitrogen atoms of the piperazine ring, such as nitroso groups, significantly influences the conformational preferences of the molecule. In N,N'-dinitrosopiperazine, the partial double bond character of the N-N bond restricts rotation, leading to the possibility of syn and anti isomers.

The conformational analysis of N-acylated piperazines reveals a complex behavior due to the hindered rotation of the amide bond, in addition to the conformational flexibility of the piperazine ring itself. chemicalbook.com This results in the presence of different rotamers that can be observed by NMR spectroscopy. chemicalbook.com The interconversion between these rotamers can be studied by variable temperature NMR experiments, which allow for the determination of the energy barriers to rotation. chemicalbook.com

Solvent Effects on Conformational Equilibrium and Dynamic Behavior

The conformational equilibrium of piperazine derivatives can be significantly influenced by the solvent. The polarity and hydrogen-bonding capability of the solvent can stabilize one conformation over another. For instance, in symmetrically disubstituted piperazines, the coalescence temperature observed in ¹H NMR spectra, which is a measure of the rate of interconversion between conformers, is dependent on the solvent. chemicalbook.com

The dynamic behavior of these molecules in solution is a result of a combination of factors, including the energy barriers to ring inversion and rotation around the N-substituent bonds. Solvent-solute interactions play a crucial role in modulating these energy barriers. The study of solvent effects provides valuable insights into the intermolecular forces that govern the conformational landscape of substituted piperazines.

Interactive Data Table: Conformational Behavior of N-Acylated Piperazines

| Compound Group | Phenomenon | Observation in ¹H NMR | Influencing Factors |

| Mono-N-benzoylated piperazines | Hindered C-N amide bond rotation | Two distinct sets of signals for NCH₂ protons | Partial double bond character of the amide bond |

| Symmetrically disubstituted piperazines | Interconversion between syn and anti isomers | Four signals collapsing into one at the coalescence temperature | Solvent, Temperature |

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Applications in Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For piperazine (B1678402) derivatives, it is instrumental in defining stereochemistry and quantifying energy barriers to internal rotation.

NMR spectroscopy is particularly effective in distinguishing between different conformational isomers of piperazine derivatives, such as the cis and trans forms of N,N'-dinitrosopiperazine. In a study on the nitrosation of piperazine, ¹H NMR was used to identify the resulting conformers. It was observed that the reaction of piperazine with sodium nitrite (B80452) produces N,N'-dinitrosopiperazine, which can exist in multiple conformations, including chair and boat forms with cis and trans arrangements of the nitroso groups. researchgate.net

At specific reactant molar ratios, distinct conformers were identified by their unique NMR signal patterns. For instance, the reaction with a 2:1 molar ratio of NaNO₂ to piperazine yielded two primary products: the cis and trans chair conformations of N,N'-dinitrosopiperazine. These were distinguished in the ¹H NMR spectrum by a pair of singlets and a pair of triplets, respectively. researchgate.net Increasing the ratio of the nitrosating agent led to the formation of additional boat conformers, further highlighting the capability of NMR to resolve complex conformational equilibria in solution. researchgate.net Similarly, in studies of 2,2,6,6-tetramethylpiperidinyl-masked 1,2-diols, NMR chemical shifts were shown to be highly dependent on the stereochemistry, which dictates the preferred hydrogen-bonding conformation (five-membered vs. six-membered rings). iastate.edunih.govresearchgate.net

| Conformer | Signal Type | Observed Pattern |

|---|---|---|

| cis-Chair | Singlet Pair | Distinct signals for axial and equatorial protons |

| trans-Chair | Triplet Pair | Distinct signals for axial and equatorial protons |

| Boat Forms | Additional Signals | Observed upon changing reactant ratios |

Dynamic NMR (DNMR) spectroscopy is employed to study processes that occur on the NMR timescale, such as the hindered internal rotation around chemical bonds. In N-acyl piperazine derivatives, the rotation around the C-N amide bond is restricted due to its partial double-bond character. nih.govnih.govresearchgate.net This restriction leads to the existence of distinct rotamers, which can be observed as separate signals in the NMR spectrum at low temperatures. nih.govyoutube.com

As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals for the rotamers broaden and merge into a single peak. nih.govyoutube.com By analyzing the spectrum at the coalescence temperature, the energy barrier to rotation (the Gibbs free energy of activation, ΔG‡) can be calculated using the Eyring equation. nih.gov

Studies on N-benzoyl piperidines and related amides have determined these rotational barriers. For example, the activation energy for N-(4-chlorobenzoyl) piperidine (B6355638) was found to be 60.1 kJ/mol. researchgate.net In a detailed study of 1-(4-nitrobenzoyl)piperazine (B1268174) in DMSO-d₆, two coalescence points were observed at 50 °C and 67 °C, corresponding to activation energies of 66.7 and 67.1 kJ/mol, respectively. nih.gov These values quantify the rotational energy barrier and provide insight into the conformational stability of the molecule. nih.govresearchgate.net

| Compound | Activation Energy (ΔG‡) in kJ/mol | Reference |

|---|---|---|

| N-(4-chlorobenzoyl) piperidine | 60.1 | researchgate.net |

| N-(4-methoxybenzoyl) piperidine | 57.1 | researchgate.net |

| 1-(4-nitrobenzoyl)piperazine (Process 1) | 66.7 | nih.gov |

| 1-(4-nitrobenzoyl)piperazine (Process 2) | 67.1 | nih.gov |

Mass Spectrometry for Product Identification and Purity Assessment in Synthetic Pathways

Mass spectrometry (MS) is an indispensable tool in synthetic chemistry for confirming the identity of reaction products and assessing their purity. It provides information about the molecular weight of a compound through the molecular ion peak (M+) and structural details through its fragmentation pattern. libretexts.org

In the synthesis of piperazine derivatives, MS is routinely used to verify that the desired product has been formed. The mass spectrum of a synthesized compound will show a peak corresponding to its molecular weight, confirming the successful incorporation of substituents. For example, in the analysis of piperazine-containing ligands, electrospray ionization MS was used to characterize the formation of metal complexes, identifying species such as [L + M + X]⁺ and [L - H + M]⁺. nih.gov

The fragmentation pattern serves as a molecular fingerprint. The way a molecular ion breaks down into smaller, charged fragments is characteristic of its structure. In the analysis of designer drugs based on piperazine, specific fragmentation pathways are used for identification. For instance, N-benzylpiperazine (BZP) characteristically loses fragments of the piperazine ring, leading to common ions that are diagnostic for this class of compounds. researchgate.net The analysis of fragmentation patterns can also reveal the sites of metal binding in complexes or the structure of complex derivatives. nih.govresearchgate.net

| Compound | Molecular Ion (m/z) | Major Fragment Ion (m/z) | Fragment Identity |

|---|---|---|---|

| N-benzylpiperazine (BZP) | 176 | 91 | [C₇H₇]⁺ (tropylium ion) |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 230 | 188 | Loss of C₃H₆ |

| 1-(3-chlorophenyl)piperazine (mCPP) | 196 | 154 | Loss of C₃H₆ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients. X-ray diffraction is the primary method for characterizing these structures.

Studies on co-crystals of piperazine with other molecules, such as resveratrol (B1683913) and daidzein, have provided detailed structural insights. For a resveratrol-piperazine co-crystal, single-crystal X-ray diffraction revealed a monoclinic crystal system. acs.org A similar analysis of a daidzein-piperazine co-crystal also determined its crystal system and space group, providing precise data on the unit cell dimensions and the hydrogen bonding network that stabilizes the co-crystal structure. mdpi.com These hydrogen bonds, typically involving the N-H groups of the piperazine ring, are critical to the formation and stability of the co-crystal. acs.orgmdpi.com

| Co-crystal | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Resveratrol-Piperazine (Form RP1) | Monoclinic | P2₁/c | a = 11.46 Å, b = 10.15 Å, c = 14.12 Å, β = 107.5° | acs.org |

| Resveratrol-Piperazine (Form RP2, THF solvate) | Monoclinic | P2₁/n | a = 11.51 Å, b = 10.12 Å, c = 20.37 Å, β = 92.9° | acs.org |

| Daidzein-Piperazine | Monoclinic | P2₁/n | a = 10.87 Å, b = 5.86 Å, c = 26.00 Å, β = 98.1° | mdpi.com |

Diketopiperazines (DKPs), particularly 2,5-diketopiperazines, are cyclic dipeptides that are important structural motifs in many natural products. X-ray crystallography has been fundamental in understanding their conformation. The first crystal structure of the parent 2,5-diketopiperazine, determined in 1938, established that the six-membered ring is planar and stabilized by extensive intermolecular hydrogen bonding. baranlab.org

More recent crystallographic studies of substituted DKP derivatives continue to provide valuable structural information. For instance, the analysis of novel tadalafil (B1681874) analogues based on a DKP scaffold provided a detailed comparison of their solid-state conformations. mdpi.comnih.gov Furthermore, in the synthesis of substituted (benzylidene)piperazine-2,5-diones, X-ray crystallography was used to definitively identify the stereochemistry of the products formed after hydrogenation, confirming that the cis isomer was the major product. chemrxiv.org This demonstrates the power of crystallography to resolve stereochemical questions that may be ambiguous using other methods.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Energetic and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of chemical systems. By solving the Schrödinger equation, or approximations of it, for a given molecule, a wealth of information about its energetic and electronic properties can be obtained.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the conformational landscapes and reactivity of piperazine (B1678402) derivatives. DFT calculations can predict the most stable geometric arrangements (conformations) of a molecule by finding the lowest energy structures. For the piperazine ring, which typically exists in a chair conformation, DFT can elucidate the energetic barriers between different conformations and the influence of substituents on the ring's geometry.

In studies of various piperazine derivatives, DFT has been employed to calculate a range of electronic properties that are crucial for predicting reactivity. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

Furthermore, DFT calculations can provide insights into various molecular descriptors that quantify reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness and softness, and the electrophilicity index. By analyzing these descriptors, researchers can predict how a piperazine derivative will interact with other molecules and its potential role in chemical reactions. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are prone to electrostatic interactions.

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.19 eV⁻¹ |

| Electrophilicity Index (ω) | 2.80 eV |

For highly accurate thermochemical data, such as enthalpies of formation and reaction energies, high-level composite methods are often employed. These methods, such as the Gaussian-n (Gn) theories (e.g., G4), combine the results of several different quantum chemical calculations to achieve a level of accuracy that is often comparable to experimental measurements.

In the context of hydrogenation, high-level composite methods can be used to calculate the enthalpy change (ΔH) of the reaction, which indicates whether the reaction is exothermic or endothermic. This information is vital for process design and optimization in industrial applications. Furthermore, these methods can be used to study the thermodynamics of various reaction intermediates and transition states, providing a detailed picture of the reaction energy profile.

| Method | ΔfH°(g) (kJ/mol) |

|---|---|

| G3 | 196.1 ± 1.3 |

| G4 | 206.5 |

| CBS-APNO | 195.7 ± 1.4 |

| W1(RO) | Not Reported |

| Experimental Average | 198.3 ± 0.6 |

Computational studies play a crucial role in the design and understanding of hybrid organic-inorganic materials, where organic molecules are integrated into an inorganic framework. While specific computational studies on hybrid materials incorporating 2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-tetramethylpiperazine could not be identified in the available literature, research on analogous compounds provides valuable insights.

A closely related and extensively studied class of compounds are the spirobifluorene derivatives, such as 2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene (Spiro-OMeTAD). Computational studies on Spiro-OMeTAD, a widely used hole-transporting material in perovskite solar cells, have shed light on its electronic structure and charge transport properties. These studies often employ DFT to calculate the HOMO and LUMO energy levels, which are critical for determining the efficiency of charge transfer at the interface between the organic material and the inorganic perovskite layer.

For a hypothetical hybrid material containing a substituted tetramethylpiperazine, computational modeling would be invaluable for predicting its structural, electronic, and optical properties. DFT calculations could be used to determine the optimized geometry of the hybrid system, the nature of the interactions between the organic and inorganic components, and the resulting electronic band structure. This information is essential for assessing the material's potential for applications in areas such as solar cells, light-emitting diodes (LEDs), and other optoelectronic devices.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways, including the structures of transition states and intermediates.

While specific mechanistic studies on reactions involving 2,2,5,5-tetramethylpiperazine are scarce, computational investigations into the reactions of the parent piperazine molecule provide excellent examples of this approach. For instance, the mechanism of piperazine degradation in carbon capture systems has been studied using DFT. These studies have identified viable reaction pathways for the formation of various degradation products, providing crucial information for improving the stability of amine-based solvents.

In a typical mechanistic study, the reactants, products, intermediates, and transition states for a proposed reaction pathway are modeled. The energies of these species are calculated to determine the activation energies for each step of the reaction. The pathway with the lowest activation energy is generally considered to be the most favorable. This type of analysis can help to explain experimental observations and guide the design of new catalysts or reaction conditions to favor desired products. For example, computational studies have been instrumental in understanding the role of piperazine as a catalyst in various organic reactions by elucidating the catalytic cycle at a molecular level.

Applications in Advanced Materials and Chemical Technologies

Role as Monomers or Components in Polymer and Resin Synthesis

2,2,5,5-Tetramethylpiperazine can be employed as a diamine monomer or a chain extender in polymerization reactions, contributing to the final properties of the resulting polymers.

Piperazine (B1678402) and its derivatives are utilized in the synthesis of polyureas that act as effective corrosion inhibitors for metals. While specific research focusing exclusively on this compound in this application is limited, the general principles of piperazine-based polyurea synthesis for corrosion inhibition are well-established. These polymers can be synthesized through the reaction of a piperazine derivative with a diisocyanate.

One study detailed the synthesis of a piperazine-based polyurea inhibitor (PUCorr) by reacting piperazine with toluene-2,4-diisocyanate (TDI). This polyurea demonstrated remarkable corrosion inhibition efficiency for mild steel in a saline environment. The presence of the polyurea at a concentration of 100 ppm was found to decrease the corrosion current density significantly, showcasing its protective capabilities. The inhibitor functions as a mixed-type inhibitor, affecting both the anodic and cathodic corrosion processes.

A US patent describes the use of this compound as a chain extender in polyurea elastomer systems. In this context, it is co-produced with 3,3,6,6-tetramethylpiperazinone by reacting 2-amino-2-methyl-1-propanol (B13486) in the presence of a specific catalyst. The resulting mixture can then be used to create polyurea elastomers.

Table 1: Corrosion Inhibition Performance of a Piperazine-Based Polyurea (PUCorr)

| Parameter | Value |

| Inhibitor Concentration | 100 ppm |

| Corrosion Medium | 0.5 M NaCl |

| Initial Corrosion Current Density | 30.3 µA/cm² |

| Corrosion Current Density with PUCorr | 3.05 µA/cm² |

| Inhibition Efficiency | 94.5% |

The general strategy involves modifying APP with piperazine to enhance its flame-retardant properties and compatibility with polymer matrices. For instance, piperazine-modified ammonium (B1175870) polyphosphate (PAz-APP) has been prepared and used as a flame-retardant hardener for epoxy resins. In these applications, the piperazine moiety can improve the thermal stability and char-forming ability of the flame-retardant system. The microencapsulation of APP with various polymer shells, such as polyurethane or melamine-formaldehyde resins, is a common technique to improve its water resistance and dispersion in polymers. Although piperazine compounds are used in these systems, direct evidence of this compound's role in forming polyaminic shells for APP microencapsulation is not specified in the available research.

Integration into Polymeric Films for Specific Optoelectronic Properties (e.g., UV/Vis Absorption for Plant Growth Enhancement)

There is no direct scientific literature available that describes the integration of this compound into polymeric films for the specific purpose of modifying UV/Vis absorption to enhance plant growth. Research in the area of agricultural films often focuses on the use of hindered amine light stabilizers (HALS), which are typically derivatives of 2,2,6,6-tetramethylpiperidine, to protect the polymer from UV degradation. While this compound shares a structural similarity, its specific application for tuning optoelectronic properties for plant growth is not documented.

Precursors for Complex Heterocyclic Architectures and Pharmaceutical Scaffolds

The piperazine ring is a well-known privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. While the broader piperazine and piperidine (B6355638) pharmacophores are extensively studied, specific examples of complex heterocyclic architectures and pharmaceutical scaffolds derived directly from this compound are not widely reported in dedicated studies.

A 1964 article in the Journal of the American Chemical Society titled "this compound and Derivatives" stands as a foundational reference, though detailed subsequent research into its use as a precursor for complex modern pharmaceuticals is limited. The steric hindrance provided by the four methyl groups in this compound can influence its reactivity and the conformational properties of its derivatives, which could be an area for further exploration in drug design. Generally, the piperazine nucleus is valued for its ability to introduce basic centers into molecules, which can be crucial for receptor binding and improving pharmacokinetic properties. jocpr.comresearchgate.net

Q & A

Q. What synthetic routes are commonly employed for 2,2,5,5-Tetramethylpiperazine, and how are intermediates characterized?

The synthesis of this compound typically involves alkylation or condensation reactions. For example, alkylation of piperazine derivatives with methyl halides under controlled pH conditions (e.g., using sodium bicarbonate) can yield the tetramethyl product. Intermediates are characterized via gas chromatography (GC) with non-polar columns (e.g., DB-5) to monitor purity and reaction progress . Nuclear magnetic resonance (NMR) spectroscopy, particularly and , is critical for confirming methyl group positions and symmetry in the molecule .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Key techniques include:

- Mass spectrometry (MS): High-resolution MS (HRMS) provides exact mass data (e.g., m/z 142.147 for CHN) to confirm molecular formula .

- Infrared (IR) spectroscopy: Identifies N-H and C-H stretching vibrations in the piperazine ring and methyl groups.

- X-ray crystallography: Resolves distortions in the piperazine ring caused by steric hindrance from methyl groups, as observed in 4-hydroxy tetramethylpiperazine derivatives .

Q. How should researchers address stability concerns during storage of this compound?

Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation or hydrolysis. Stability tests using accelerated degradation studies (e.g., exposure to heat, light, or humidity) combined with HPLC analysis can identify degradation products and optimal storage conditions .

Advanced Research Questions

Q. What strategies optimize reaction yields and minimize by-products in this compound synthesis?

- Catalyst screening: Use palladium or nickel catalysts to enhance selectivity during alkylation .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control: Stepwise heating (e.g., 50–80°C gradients) reduces side reactions like over-alkylation . Reaction monitoring via GC-MS helps identify by-products (e.g., tri-methylated derivatives) for iterative refinement .

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, in 4-hydroxy tetramethylpiperazine, crystallography revealed C-H···O intramolecular interactions (3.47–3.66 Å) that explain deviations from planar geometry observed in NMR data . Computational models (DFT or MD simulations) should incorporate these non-covalent interactions to improve accuracy .

Q. What methodologies assess the biological activity of this compound derivatives?

- Receptor binding assays: Screen for interactions with CNS targets (e.g., serotonin or dopamine receptors) using radioligand displacement .

- CYP inhibition studies: Evaluate metabolic stability via human liver microsome incubations, measuring IC values for CYP isoforms (e.g., CYP2D6) .

- In vitro cytotoxicity: Use MTT assays on cancer cell lines to identify derivatives with therapeutic potential .

Q. How do steric effects from methyl groups influence the reactivity of this compound in coordination chemistry?

The bulky methyl groups limit axial coordination in metal complexes, favoring equatorial binding modes. For example, in transition metal complexes (e.g., Cu(II) or Ni(II)), tetramethylpiperazine acts as a bidentate ligand, forming stable 6-membered chelate rings. XANES and ESR spectroscopy can elucidate electronic changes in the metal center .

Methodological Considerations

Q. What analytical workflows validate purity and quantify trace impurities in this compound?

- GC-MS with dual columns: Compare retention times on polar (e.g., HP-FFAP) and non-polar (e.g., DB-5) columns to distinguish isomers .

- HPLC-DAD/ELSD: Quantify impurities using gradient elution (acetonitrile/water with 0.1% TFA) and diode-array detection (210–280 nm) .

- NMR spiking experiments: Add authentic standards to confirm impurity identities .

Q. How can computational tools predict synthetic pathways for novel this compound derivatives?

- Retrosynthetic analysis: Platforms like Pistachio or Reaxys suggest feasible precursors (e.g., substituted piperazines or methylating agents) .

- DFT calculations: Model transition states to predict regioselectivity in alkylation reactions .

- Machine learning: Train models on reaction databases to optimize conditions (e.g., solvent, catalyst) for yield improvement .

Data Interpretation and Contradictions

Q. How should researchers resolve conflicting data between chromatographic purity and spectroscopic analysis?

Cross-validate results using orthogonal methods:

- If GC indicates >98% purity but NMR shows unexpected peaks, perform LC-MS to detect non-volatile impurities.

- For crystalline samples, combine X-ray diffraction with thermal analysis (DSC/TGA) to confirm polymorphic consistency .

Q. What experimental evidence supports the distortion of the piperazine ring in this compound derivatives?

X-ray crystallography of 4-hydroxy tetramethylpiperazine revealed non-planar geometry due to steric strain between methyl groups. Key metrics include:

- Dihedral angles: Deviations >10° from ideal chair conformation.

- C-H···O interactions: Distances of 3.47–3.66 Å indicate weak hydrogen bonding that stabilizes the distorted structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.